molecular formula C12H19NO2S B15193184 Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- CAS No. 90109-49-2

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-

Cat. No.: B15193184
CAS No.: 90109-49-2
M. Wt: 241.35 g/mol
InChI Key: JUZZKKJLOWQNPC-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with ethanamine, ethylthio, and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene ring followed by the introduction of the ethanamine group. The ethylthio and dimethoxy groups are then added through subsequent reactions, often involving thiolation and methylation processes under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ethylthio group, potentially converting it to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the methoxy positions.

Scientific Research Applications

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure with similar core features but lacking the ethylthio and dimethoxy groups.

    Benzeneethanamine, 3,4,5-trimethoxy-: Similar in structure but with different substituents on the benzene ring.

Uniqueness

This detailed overview provides a comprehensive understanding of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

90109-49-2

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-(4-ethylsulfanyl-3,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2S/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3

InChI Key

JUZZKKJLOWQNPC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1OC)CCN)OC

Origin of Product

United States

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